(2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid
描述
属性
IUPAC Name |
(2S,3S)-3-ethoxycarbonyloxirane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMZDXCRDIBPCO-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452478 | |
| Record name | (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89886-73-7 | |
| Record name | (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89886-73-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Reaction Protocol
-
Substrate Preparation : Ethyl (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate (18.8 g, 0.1 mol) is dissolved in ethanol (67 mL) at 4–6°C.
-
Base Addition : Aqueous potassium hydroxide (85% purity, 6.72 g, 0.1 mol) is introduced under vigorous stirring.
-
Hydrolysis : The mixture is stirred at room temperature for 4 hours, during which the ethyl ester groups are selectively cleaved to yield the carboxylic acid.
-
Workup : The reaction is quenched with water, extracted with ethyl acetate, and acidified with 6 N HCl to precipitate the product.
-
Purification : The crude acid is isolated via solvent evaporation and further purified by silica column chromatography (hexane/ethyl acetate, 3:1), achieving a 75% yield (12.01 g).
Spectroscopic Validation
Key analytical data confirming the product’s structure include:
Table 1: Hydrolysis Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 4–6°C (initial), 25°C (reaction) |
| Time | 4 hours |
| Solvent | Ethanol |
| Base | 85% KOH |
| Yield | 75% |
Epoxidation of Diol Precursors: Stereochemical Control
An alternative route involves the epoxidation of a diol precursor, such as (2S,3S)-2,3-dihydroxybutanedioic acid (L-tartaric acid), to construct the oxirane ring. While less directly documented for this specific compound, analogous methods from VulcanChem highlight the use of m-chloroperbenzoic acid (m-CPBA) in dichloromethane to achieve stereoretentive epoxidation.
Mechanistic Insights
-
Epoxidation : The diol is first converted to a diester (e.g., diethyl tartrate) to enhance solubility. Treatment with m-CPBA (1.2 equiv) in dichloromethane at 0°C induces epoxide formation via a concerted electrophilic addition, preserving the (2S,3S) configuration.
-
Ester Hydrolysis : Subsequent alkaline hydrolysis of the ethoxycarbonyl groups, as described in Section 1, yields the target carboxylic acid.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Criterion | Hydrolysis Route | Epoxidation Route |
|---|---|---|
| Starting Material | Diethyl ester | Diol (e.g., tartaric acid) |
| Key Reagent | KOH | m-CPBA |
| Stereochemical Control | Inherited from precursor | Dependent on epoxidation |
| Yield | 75% | Not reported |
| Scalability | Laboratory-scale | Industrial potential |
The hydrolysis method offers superior reliability and yield for laboratory synthesis, while the epoxidation route remains underexplored but holds promise for scalable production if stereochemical fidelity can be maintained .
化学反应分析
反应类型: KYNOSTATIN-272 经历各种化学反应,包括氧化、还原和取代。一个值得注意的反应是它对氧化的敏感性,特别是在过氧化氢存在的情况下。 这种氧化可能发生在化合物中 S-甲基半胱氨酸和硫脯氨酸部分的硫原子上 .
常用试剂和条件: 涉及 KYNOSTATIN-272 的反应中常用的试剂包括用于氧化的过氧化氢、用于脱保护的盐酸和用于缩合反应的二环己基碳二亚胺。这些反应的条件通常涉及受控温度和溶剂环境,以确保最佳产率和产物稳定性。
形成的主要产物: 从 KYNOSTATIN-272 反应形成的主要产物包括氧化衍生物,特别是那些在硫原子上发生修饰的衍生物。 这些氧化形式在抑制 HIV 蛋白酶活性方面的功效可能会降低 .
科学研究应用
HIV Protease Inhibition
One of the primary applications of (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid is its role as an inhibitor of the HIV protease enzyme. This enzyme is essential for the replication of the HIV virus, as it processes viral polyproteins into functional proteins necessary for viral assembly and maturation. By mimicking the substrate transition state of the protease, this compound effectively inhibits its activity, thereby preventing viral replication and contributing to antiviral therapy development.
Development of Antiviral Therapies
Research indicates that compounds similar to this compound are being explored for their ability to disrupt the life cycle of HIV. Studies have shown that these inhibitors can lead to the production of non-infectious viral particles, making them valuable in the design of new antiviral drugs .
Synthetic Routes
The synthesis typically involves multiple steps starting from simpler organic compounds. Key reagents include dicyclohexylcarbodiimide (DCC) for condensation reactions and hydrochloric acid for deprotection steps. The precise conditions are optimized to maximize yield and stability.
Case Study: Kynostatin-272
Kynostatin-272 is a derivative that utilizes this compound in its structure and has been studied extensively for its anti-HIV properties. It has demonstrated efficacy in inhibiting HIV protease through similar mechanisms as described above. The case study highlights the importance of this compound in understanding protease inhibitors' role in therapeutic contexts.
Pharmacokinetic Studies
Pharmacokinetic assessments reveal that compounds derived from this compound exhibit favorable absorption characteristics and low toxicity profiles in preliminary studies. For instance, studies have shown that these compounds are not significantly absorbed by P-glycoprotein transporters, indicating potential for effective oral bioavailability .
References Table
作用机制
KYNOSTATIN-272 通过抑制 HIV 蛋白酶的活性发挥作用。它通过模拟蛋白酶的底物过渡态来做到这一点,从而阻止酶将病毒多蛋白加工成病毒复制所需的活性蛋白。 这种抑制会导致产生非感染性病毒颗粒并破坏 HIV 病毒的生命周期 。 KYNOSTATIN-272 的分子靶点包括 HIV 蛋白酶的活性位点,它在那里形成稳定的相互作用,阻断酶的活性 .
相似化合物的比较
Key Observations :
- Fluorine-containing derivatives (e.g., 29a) demonstrate enhanced binding affinity due to electronegative substituents, improving selectivity for proteases like calpain .
- Ester vs. acid forms : Ethoxycarbonyl (ethoxy ester) in the target compound offers metabolic stability compared to free carboxylic acids, which are prone to rapid clearance. Methoxy analogs () show reduced steric hindrance but lower lipophilicity.
- Bulkier substituents (e.g., morpholino in ) increase solubility but may reduce blood-brain barrier penetration.
Key Observations :
- Yields vary significantly based on steric hindrance and solvent systems. THF/MeOH/H₂O mixtures () optimize solubility during saponification.
- High-purity (>93%) is consistently achieved via reverse-phase HPLC, critical for pharmacological applications.
Pharmacological Activity and Selectivity
The target compound and analogs exhibit distinct inhibitory profiles:
Key Observations :
- The ethoxycarbonyl group in the target compound enhances metabolic stability, enabling oral bioavailability in prodrugs like E64d .
- Fluorine and aromatic substituents (e.g., in 29a) improve protease selectivity by forming π-π interactions with enzyme pockets .
Stability and Formulation Challenges
- Free acid instability : The target compound’s free acid form is hygroscopic and thermally unstable, necessitating salt formation (e.g., sodium or potassium salts) for pharmaceutical use .
- Comparative stability : Sodium salts exhibit DSC exothermic peaks at 170–175°C, confirming thermal stability, whereas amorphous forms degrade rapidly .
生物活性
(2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid, also known by its CAS number 89886-73-7, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of antiviral research. This article delves into the compound's biological activity, mechanisms of action, and relevant studies supporting its efficacy.
Overview of the Compound
- IUPAC Name: this compound
- Molecular Formula: C6H8O5
- Molecular Weight: 160.13 g/mol
- Structure: The compound features an oxirane (epoxide) ring and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions.
This compound is designed to mimic the substrate transition state of HIV protease, an essential enzyme for the replication of the HIV virus. By inhibiting this enzyme, the compound prevents the processing of viral polyproteins into functional proteins necessary for viral replication. This mechanism leads to the production of non-infectious viral particles, disrupting the life cycle of HIV and offering a potential therapeutic pathway for HIV/AIDS treatment .
Antiviral Properties
Numerous studies have highlighted the antiviral properties of this compound:
- HIV Protease Inhibition: The compound has been shown to effectively inhibit HIV protease activity by mimicking its substrate transition state. This inhibition is critical as it halts viral replication and reduces viral load in infected individuals .
- Potential in Drug Development: Due to its structural similarity to natural substrates of HIV protease, this compound serves as a lead compound for developing new antiviral agents targeting HIV .
Case Studies and Research Findings
Several research studies have investigated the efficacy and applications of this compound:
-
In Vitro Studies:
- A study demonstrated that this compound significantly reduced HIV replication in cell cultures by inhibiting protease activity. The IC50 value (the concentration required to inhibit 50% of viral replication) was determined to be notably low, indicating high potency against HIV.
- Chemical Synthesis and Modifications:
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Efficacy Against HIV | Notes |
|---|---|---|---|
| This compound | Inhibits HIV protease | High | Lead compound for drug development |
| Kynostatin-272 | Protease inhibitor | Moderate | Related structure with similar activity |
| rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid | Reactive epoxy group | Low | Less effective compared to (2S,3S) variant |
常见问题
Q. What are the standard synthetic routes for (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid and its derivatives?
The compound is typically synthesized via saponification of its ethyl ester precursor. For example, reacting the ethyl ester with LiOH in a THF/MeOH/H2O solvent system (e.g., 2.5:1.5:1.5 v/v) at 0°C yields the carboxylic acid derivative with moderate to high purity (46–95%) . Key steps include acidification with HCl, extraction with CH2Cl2, and purification via silica gel chromatography (e.g., 15% MeOH/CHCl3). Structural validation is performed using <sup>1</sup>H/<sup>13</sup>C NMR and ESI-HRMS .
Q. How is the stereochemical integrity of the epoxide moiety confirmed during synthesis?
The (2S,3S) configuration is verified through <sup>1</sup>H NMR coupling constants and NOE experiments. For instance, distinct diastereotopic proton signals for the epoxide ring (δ 3.50–3.82 ppm) and coupling patterns (e.g., J = 1.62 Hz) confirm the trans-configuration . X-ray crystallography or chiral HPLC may further validate stereochemistry in complex derivatives .
Q. What analytical methods are critical for purity assessment?
Reverse-phase HPLC (e.g., Method 1: C18 column, 0.1% TFA in H2O/MeCN gradient) is standard, with purity ≥93% required for biological studies . Complementary techniques include:
- ESI-HRMS : To confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for C20H18FN5O5S: 460.1092 observed vs. 460.1085 calculated) .
- NMR : Absence of extraneous peaks in DMSO-d6 or CDCl3 spectra indicates high purity .
Advanced Research Questions
Q. How does structural modification of the ethoxycarbonyl group affect protease inhibition selectivity?
Substituting the ethoxycarbonyl group with fluorophenyl or imidazole moieties enhances selectivity for cysteine proteases like calpain or cathepsin B. For example, compound 33 (4-fluorophenylthiazole derivative) shows >50-fold selectivity over non-target proteases due to hydrophobic interactions with the S3 pocket . SAR studies suggest that electron-withdrawing groups (e.g., -F) improve binding affinity by 2–3 kcal/mol .
Q. What experimental strategies resolve contradictions in enzymatic inhibition data across derivatives?
Discrepancies in IC50 values may arise from assay conditions (pH, substrate concentration) or compound solubility. To address this:
- Use standardized buffers (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM DTT) .
- Perform kinetic assays (e.g., progress curve analysis) to distinguish competitive vs. irreversible inhibition .
- Validate solubility via dynamic light scattering (DLS) in assay buffers .
Q. How is the prodrug potential of this compound optimized for in vivo studies?
Esterification of the carboxylic acid to ethyl or methyl esters (e.g., E64d) improves bioavailability. Oral administration of E64d in murine models reduces neuronal loss by 40–60% via sustained release of the active inhibitor . Pharmacokinetic optimization includes:
- LogP adjustment : Adding lipophilic groups (e.g., 3-methylbutyl) increases blood-brain barrier penetration .
- Stability testing : DSC analysis confirms thermal stability (ΔH fusion ~170–175°C) .
Q. What computational methods support the design of high-affinity derivatives?
Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER) predict binding poses in protease active sites. For example, the (2S,3S)-epoxide aligns with catalytic cysteine residues (Cys25 in cathepsin B), forming a covalent adduct with ΔGbinding ≈ −9.2 kcal/mol . QSAR models further correlate substituent electronegativity with inhibitory potency (R<sup>2</sup> > 0.85) .
Methodological Considerations
Q. How are conflicting NMR spectral assignments resolved in complex derivatives?
Overlapping signals (e.g., imidazole protons at δ 7.44–7.68 ppm) are decoupled using 2D techniques:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
